molecular formula C23H22N2O6 B6125922 METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B6125922
M. Wt: 422.4 g/mol
InChI Key: IORINNYKUSMKJX-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, methoxyphenyl groups, and carbamoyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenyl isocyanate with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The purification process typically involves recrystallization or chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamoyl and methoxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (5Z)-5-[(4-{[(4-METHOXYPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of a pyrrole ring with methoxyphenyl and carbamoyl functionalities, providing a versatile scaffold for various chemical modifications and applications.

Properties

IUPAC Name

methyl (5Z)-4-hydroxy-5-[[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]methylidene]-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6/c1-14-21(23(28)30-3)22(27)19(24-14)12-15-4-8-18(9-5-15)31-13-20(26)25-16-6-10-17(29-2)11-7-16/h4-12,27H,13H2,1-3H3,(H,25,26)/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORINNYKUSMKJX-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC)C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N/C(=C\C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC)/C(=C1C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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